molecular formula C14H18N4O3S B2803163 1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034380-97-5

1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2803163
CAS RN: 2034380-97-5
M. Wt: 322.38
InChI Key: KRALAPDRYAUZBP-UHFFFAOYSA-N
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Description

1-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study.

Scientific Research Applications

One-Pot Synthesis and Biological Activity Evaluation

A study by Sreerama et al. (2020) developed a one-pot synthesis procedure for novel 1,2,3-triazole derivatives exhibiting antibacterial and free radical scavenging activities. This research underscores the compound's role in generating potentially potent therapeutic agents (Sreerama et al., 2020).

Anti-Tubercular Agents

Research by Thomas et al. (2014) focused on the design and development of novel azetidinone derivatives, including 1,2,4-triazole, to act as anti-tubercular agents. Molecular docking experiments identified potential drug candidates, highlighting the compound's application in anti-tubercular drug development (Thomas et al., 2014).

Inhibitors Against Caspase-3

A study by Jiang and Hansen (2011) synthesized disubstituted 1,2,3-triazoles evaluated as inhibitors against caspase-3, revealing competitive inhibitory mechanisms. This application is crucial in designing inhibitors for therapeutic targets (Jiang & Hansen, 2011).

Anti-Nociceptive and Anti-Inflammatory Agents

Rajasekaran and Rajagopal (2009) synthesized novel triazole derivatives showing significant anti-nociceptive and anti-inflammatory activities. This research indicates the compound's potential in developing pain and inflammation treatments (Rajasekaran & Rajagopal, 2009).

Rh(II)-Catalyzed Denitrogenative Cross-Coupling

A method developed by Koronatov et al. (2021) for synthesizing 1-alkyl-3-sulfonamido-1H-pyrroles through Rh(II)-catalyzed coupling of different types of 1,2,3-triazoles showcases innovative pathways to novel compounds with potential biological applications (Koronatov et al., 2021).

Isolable 1,5-Dipole for Cycloaddition Reactions

Yoo (2015) highlighted the development of azomethine ylide from 1-sulfonyl-1,2,3-triazole, acting as an isolable 1,5-dipole for [5+2] cycloaddition reactions, opening new avenues for organic syntheses (Yoo, 2015).

properties

IUPAC Name

1-[1-(4-ethoxy-3-methylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-3-21-14-5-4-13(8-11(14)2)22(19,20)17-9-12(10-17)18-7-6-15-16-18/h4-8,12H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRALAPDRYAUZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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